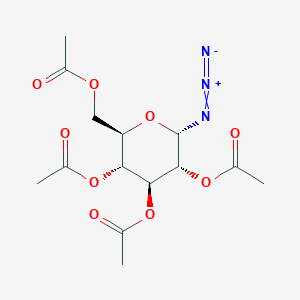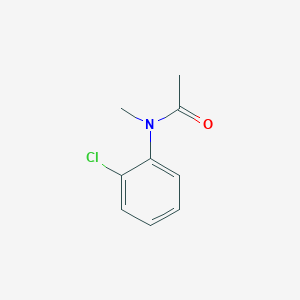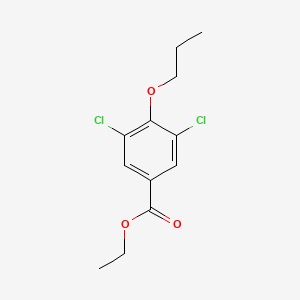
Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate
Overview
Description
Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is a chemical compound with the CAS Number: 65101-72-6. It has a molecular weight of 236.31 and its IUPAC name is ethyl (2-isopropyl-5-methylphenoxy)acetate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H20O3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.31 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate serves as a key intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis and characterization of novel oxadiazole derivatives with notable analgesic and anti-inflammatory activities (Dewangan et al., 2015). Furthermore, its derivatives have been synthesized for potential use in antibacterial and antifungal applications, as seen in compounds exhibiting potent activity against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (Dahiya et al., 2006).
Polymer Model Compounds
This compound has been utilized in the synthesis of dimeric and trimeric polymer model compounds. These compounds, resulting from reactions with formaldehyde, have relevance in material science and polymer chemistry (Ninagawa et al., 1974).
Antioxidant, Hypotensive, and Diuretic Activities
In the realm of pharmacology, studies have identified compounds related to this compound with antioxidant, hypotensive, and diuretic activities. For example, research involving Origanum glandulosum leaves, which contain related compounds, demonstrated these medicinal properties in rat models (Bouaziz et al., 2019).
Environmental Applications
Research has also explored the role of related compounds in environmental applications. For instance, studies on the separation of isopropyl alcohol and ethyl acetate, both of which can form azeotropic mixtures, have implications for industrial processes and environmental management (Zhang et al., 2020).
Catalysis
This compound and its derivatives are also significant in catalysis. For example, in the field of synthetic chemistry, they have been used in reactions to develop new catalysts and methodologies for organic synthesis (Suzuki et al., 2018).
Safety and Hazards
The safety information for Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate suggests that it should be handled under inert gas and protected from moisture. The container should be kept tightly closed. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
Properties
IUPAC Name |
ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-11(4)6-7-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNMZTVOCSNNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364163 | |
| Record name | SBB020291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65101-72-6 | |
| Record name | SBB020291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)

![Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1607508.png)

